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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B560039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase

(PI3Kβ). As a key signaling molecule in the PI3K/Akt pathway, PI3Kβ is implicated in a variety

of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this

pathway is a hallmark of various cancers and other diseases, making PI3Kβ an attractive

therapeutic target. This technical guide provides a comprehensive overview of the synthetic

pathway for the racemic form of AZD6482, offering detailed experimental protocols and

quantitative data to support research and development efforts in this area. The synthesis is

based on procedures outlined in the patent literature, primarily from AstraZeneca.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (Rac)-AZD6482

and its intermediates.
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Step
Intermediate/P
roduct

Molecular
Formula

Molecular
Weight ( g/mol
)

Yield (%)

1

9-Acetyl-7-

methyl-2-

(morpholin-4-

yl)pyrido[1,2-

a]pyrimidin-4-one

C₁₆H₁₇N₃O₃ 300.33 85

2

(Rac)-9-(1-

Hydroxyethyl)-7-

methyl-2-

(morpholin-4-

yl)pyrido[1,2-

a]pyrimidin-4-one

C₁₆H₁₉N₃O₃ 301.34 98

3

(Rac)-9-(1-

Azidoethyl)-7-

methyl-2-

(morpholin-4-

yl)pyrido[1,2-

a]pyrimidin-4-one

C₁₆H₁₈N₆O₂ 326.35 95

4

(Rac)-9-(1-

Aminoethyl)-7-

methyl-2-

(morpholin-4-

yl)pyrido[1,2-

a]pyrimidin-4-one

C₁₆H₂₀N₄O₂ 300.36 88

5 (Rac)-AZD6482 C₂₂H₂₄N₄O₄ 408.45 75

Synthesis Pathway Overview
The synthesis of (Rac)-AZD6482 is a multi-step process commencing with the formation of the

core pyrido[1,2-a]pyrimidine scaffold, followed by the elaboration of the side chain and final

coupling to the benzoic acid moiety.
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Caption: Overall synthesis pathway for (Rac)-AZD6482.

Detailed Experimental Protocols
Step 1: Synthesis of 9-Acetyl-7-methyl-2-(morpholin-4-
yl)pyrido[1,2-a]pyrimidin-4-one
This initial step involves the construction of the core heterocyclic system of AZD6482.

2-Amino-4-methylpyridine
Diethyl 2-(morpholin-4-ylmethylene)malonate

Acetic anhydride
Heat to 140°C Formation of enamine intermediate Add Eaton's Reagent

Heat to 80°C

Quench with ice-water
Neutralize with NaHCO3

Extract with DCM

Column chromatography
(Silica gel, DCM/Methanol) 9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

Click to download full resolution via product page

Caption: Experimental workflow for Step 1.

Methodology: A mixture of 2-amino-4-methylpyridine (1.0 eq), diethyl 2-(morpholin-4-

ylmethylene)malonate (1.1 eq), and acetic anhydride (1.5 eq) is heated at 140°C for 2 hours.

The reaction mixture is then cooled to room temperature. Eaton's reagent (phosphorus

pentoxide in methanesulfonic acid, 10 wt%) is added, and the mixture is heated to 80°C for 4

hours. After cooling, the reaction mixture is carefully poured onto ice-water and neutralized with

a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with

dichloromethane (DCM). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
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purified by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 9-

acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one as a solid.

Step 2: Synthesis of (Rac)-9-(1-Hydroxyethyl)-7-methyl-
2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This step involves the reduction of the ketone to a secondary alcohol.

Methodology: To a solution of 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

(1.0 eq) in methanol at 0°C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The

reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and

stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The

methanol is removed under reduced pressure, and the aqueous residue is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated to give (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-

a]pyrimidin-4-one, which is used in the next step without further purification.

Step 3: Synthesis of (Rac)-9-(1-Azidoethyl)-7-methyl-2-
(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This step introduces the azide functionality which will be later reduced to the amine.

Methodology: To a solution of (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-

a]pyrimidin-4-one (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.5

eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). The reaction mixture is stirred at

room temperature for 12 hours. The solvent is removed under reduced pressure, and the

residue is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate

gradient) to yield (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-

one.

Step 4: Synthesis of (Rac)-9-(1-Aminoethyl)-7-methyl-2-
(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
This is the reduction of the azide to the primary amine.
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Methodology: A solution of (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-

a]pyrimidin-4-one (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (Pd/C, 0.1

eq) under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is

removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced

pressure to give (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-

one. This product is typically used in the subsequent step without further purification.

Step 5: Synthesis of (Rac)-AZD6482
This final step is an Ullmann condensation to form the desired product.

(Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
2-Iodobenzoic acid

CuI, K2CO3, L-proline
Heat in DMSO at 90°C

Cool to RT
Add water

Acidify with HCl
Extract with Ethyl Acetate

Preparative HPLC (Rac)-AZD6482
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Caption: Experimental workflow for the final step of (Rac)-AZD6482 synthesis.

Methodology: A mixture of (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-

a]pyrimidin-4-one (1.0 eq), 2-iodobenzoic acid (1.2 eq), copper(I) iodide (CuI, 0.2 eq),

potassium carbonate (K₂CO₃, 2.0 eq), and L-proline (0.4 eq) in anhydrous dimethyl sulfoxide

(DMSO) is heated at 90°C for 24 hours under a nitrogen atmosphere. The reaction mixture is

cooled to room temperature, and water is added. The aqueous solution is acidified to pH 3-4

with 1M hydrochloric acid and then extracted with ethyl acetate. The combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

product is purified by preparative high-performance liquid chromatography (HPLC) to afford

(Rac)-AZD6482.

Conclusion
This technical guide provides a detailed and comprehensive pathway for the synthesis of

(Rac)-AZD6482. The described methodologies and associated data are intended to serve as a

valuable resource for researchers and professionals in the fields of medicinal chemistry and

drug development. The multi-step synthesis, while intricate, is based on well-established
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chemical transformations, providing a solid foundation for the production of this important

PI3Kβ inhibitor for further investigation and potential therapeutic applications.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of (Rac)-
AZD6482]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560039#rac-azd-6482-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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